molecular formula C11H18ClNO3 B2584517 2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride CAS No. 4722-09-2

2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride

Cat. No.: B2584517
CAS No.: 4722-09-2
M. Wt: 247.72
InChI Key: CFEHWNSMGUKJEU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride is a chemical compound that belongs to the class of phenethylamines It is structurally characterized by the presence of two methoxy groups attached to the phenyl ring and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride typically involves several steps. One common method starts with the precursor 3,4-dimethoxybenzaldehyde. This compound undergoes a series of reactions including reduction, methylation, and amination to yield the final product. The reaction conditions often involve the use of reducing agents such as sodium borohydride, methylating agents like methyl iodide, and amination reagents such as ammonia or amines .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    Mescaline: A related compound with additional methoxy groups on the phenyl ring.

    2-Phenylethylamine: A simpler analogue lacking the methoxy groups.

Uniqueness

2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the methoxyethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-13-9-5-4-8(6-10(9)14-2)11(7-12)15-3;/h4-6,11H,7,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOMCDJROGQQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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